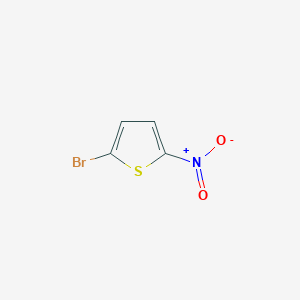

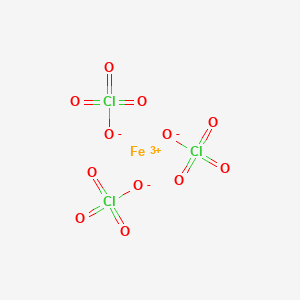

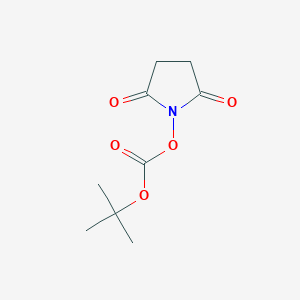

![molecular formula C20H24O6 B082422 2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene CAS No. 14262-61-4](/img/structure/B82422.png)

2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

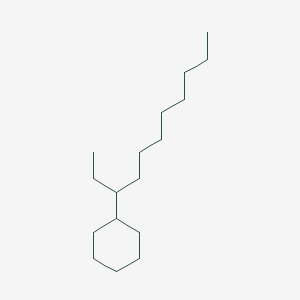

2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene, commonly known as Cryptand 222, is a cyclic molecule that contains three oxygen atoms that can coordinate with metal ions. Cryptand 222 has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mécanisme D'action

The mechanism of action of Cryptand 222 involves the coordination of metal ions with the oxygen atoms in the molecule. The three oxygen atoms in Cryptand 222 form a cavity that can accommodate metal ions of a specific size and charge. The binding of metal ions to Cryptand 222 can result in changes in the physical and chemical properties of the metal ions, such as their solubility and reactivity.

Effets Biochimiques Et Physiologiques

Cryptand 222 has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Cryptand 222 may have potential applications in drug delivery and imaging. Cryptand 222 can be functionalized with various molecules to target specific cells or tissues, making it a promising candidate for drug delivery. Cryptand 222 can also be labeled with radioactive isotopes for imaging purposes, such as in positron emission tomography (PET) scans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Cryptand 222 is its ability to selectively bind to metal ions, making it useful for metal ion extraction and purification. Cryptand 222 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of Cryptand 222 is its high cost, which may limit its use in some applications. In addition, Cryptand 222 may not be suitable for some experiments due to its potential toxicity and lack of extensive studies on its biological effects.

Orientations Futures

There are several future directions for the research and development of Cryptand 222. One direction is to explore its potential applications in drug delivery and imaging, as mentioned earlier. Another direction is to develop new derivatives of Cryptand 222 with improved properties, such as higher selectivity for certain metal ions or increased stability. Furthermore, Cryptand 222 can be used as a building block for the synthesis of more complex molecules, which can have potential applications in various fields, such as materials science and nanotechnology.

Conclusion:

In conclusion, Cryptand 222 is a unique cyclic molecule that has potential applications in various scientific research fields. Its ability to selectively bind to metal ions makes it useful for metal ion extraction and purification, while its potential applications in drug delivery and imaging make it a promising candidate for future research. However, further studies are needed to fully understand its biochemical and physiological effects and to develop new derivatives with improved properties.

Méthodes De Synthèse

Cryptand 222 can be synthesized by reacting glycoluril with formaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with ethylenediamine to form the final product. The synthesis method of Cryptand 222 is well established and has been optimized over the years to produce high yields of the compound.

Applications De Recherche Scientifique

Cryptand 222 has been used in various scientific research applications, including metal ion extraction, catalysis, and molecular recognition. Cryptand 222 can selectively bind to metal ions such as potassium, sodium, and lithium, making it useful for metal ion extraction and purification. Cryptand 222 can also act as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, Cryptand 222 can be used for molecular recognition, as it can selectively bind to certain molecules and ions.

Propriétés

IUPAC Name |

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYUKLFZWCJFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369244 |

Source

|

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibenzo-18-crown-6 | |

CAS RN |

14262-61-4 |

Source

|

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.